3-methylidene-N-(thiophen-2-yl)piperidine-1-carboxamide
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Overview
Description
3-methylidene-N-(thiophen-2-yl)piperidine-1-carboxamide is a heterocyclic compound that features a piperidine ring substituted with a thiophene group and a carboxamide moiety
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry and are among the most important synthetic fragments for designing drugs .
Mode of Action
Piperidine-containing compounds are known to interact with their targets in a variety of ways, leading to different physiological and biological effects .
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of biochemical pathways, leading to a wide range of downstream effects .
Pharmacokinetics
The pharmacokinetic properties of piperidine derivatives can vary widely, and these properties significantly impact the bioavailability of these compounds .
Result of Action
Piperidine derivatives are known to have a wide range of therapeutic properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer effects .
Action Environment
Like all pharmaceutical compounds, its action and efficacy can be influenced by a variety of environmental factors, including temperature, ph, and the presence of other compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methylidene-N-(thiophen-2-yl)piperidine-1-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel.
Introduction of the Thiophene Group: The thiophene group can be introduced via a condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Formation of the Carboxamide Moiety: The carboxamide group can be introduced through the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production, focusing on cost-effective and environmentally friendly methods.
Chemical Reactions Analysis
Types of Reactions
3-methylidene-N-(thiophen-2-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The piperidine ring can be reduced to form piperidinones.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalysts like palladium on carbon can be employed.
Substitution: Electrophiles such as halogens or nitro groups can be introduced under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidinones.
Substitution: Halogenated or nitro-substituted thiophene derivatives.
Scientific Research Applications
3-methylidene-N-(thiophen-2-yl)piperidine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential as a therapeutic agent due to its structural similarity to other biologically active compounds.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings, exhibit various pharmacological properties.
Piperidine Derivatives: Compounds such as piperidinones and spiropiperidines, which share the piperidine ring structure, are widely used in pharmaceuticals.
Uniqueness
3-methylidene-N-(thiophen-2-yl)piperidine-1-carboxamide is unique due to its combination of a thiophene ring and a piperidine ring with a carboxamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-methylidene-N-thiophen-2-ylpiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2OS/c1-9-4-2-6-13(8-9)11(14)12-10-5-3-7-15-10/h3,5,7H,1-2,4,6,8H2,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZHHRKFDHNOJHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCCN(C1)C(=O)NC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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